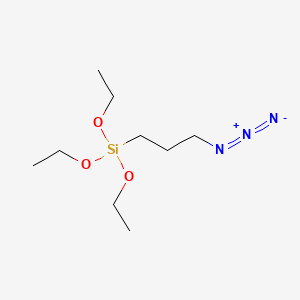

3-(Azidopropyl)triethoxysilane

描述

Significance and Versatility as a Bifunctional Silane (B1218182) Coupling Agent

The primary role of 3-(Azidopropyl)triethoxysilane is as a bifunctional silane coupling agent. gelest.comresearchgate.net Silane coupling agents are molecules that create a durable bond between dissimilar materials, typically an inorganic substrate and an organic polymer. gelest.comresearchgate.netmdpi.com AZPTES excels in this role due to its two distinct functional groups. cymitquimica.com

The triethoxysilane (B36694) end of the molecule can react with hydroxyl groups present on the surfaces of inorganic materials like silica (B1680970), glass, and metal oxides. gelest.com This reaction, which occurs in the presence of moisture, involves the hydrolysis of the ethoxy groups to form silanol (B1196071) groups, which then condense with the surface hydroxyls to form stable covalent silicon-oxygen-silicon (Si-O-Si) bonds. cymitquimica.commdpi.comsolubilityofthings.com

Interdisciplinary Research Landscape and Scope of Applications

The unique properties of this compound have led to its adoption across a diverse range of scientific disciplines. Its ability to modify surfaces and link different types of molecules has proven particularly valuable in:

Materials Science: AZPTES is used to improve the interfacial adhesion between fillers and polymer matrices in composites, leading to materials with enhanced mechanical and thermal properties. researchgate.netwikipedia.org It is also employed to functionalize the surfaces of nanoparticles, improving their stability and reactivity for applications in areas like catalysis.

Biotechnology and Medicine: In the realm of bioconjugation, the azide (B81097) group of AZPTES is a key participant in "click chemistry" reactions. interchim.fr This allows for the specific and efficient attachment of biomolecules, such as peptides, proteins, and DNA, to surfaces for applications in biosensors, drug delivery systems, and tissue engineering. researchgate.net For instance, it has been used to immobilize antibodies for biosensor development and to modify scaffolds to promote cell growth.

Nanotechnology: The compound facilitates the immobilization of discrete complexes onto nanoparticle surfaces. gelest.com This is critical for creating targeted drug delivery systems and modifying the catalytic properties of nanoparticles.

Fundamental Reactivity Principles of the Triethoxysilane and Azide Moieties

The versatility of this compound stems from the distinct and reliable reactivity of its two functional ends.

The Triethoxysilane Moiety: The triethoxysilane group is susceptible to hydrolysis in the presence of water or moisture. solubilityofthings.comwikipedia.org The ethoxy groups (-OC2H5) react with water to form ethanol (B145695) and reactive silanol groups (-Si-OH). solubilityofthings.com These silanol groups can then condense with hydroxyl groups (-OH) on the surface of inorganic substrates like silica, glass, or metal oxides, forming strong, covalent siloxane bonds (Si-O-Si). gelest.commdpi.com This process effectively anchors the AZPTES molecule to the inorganic surface. The reactivity of the triethoxysilyl group is generally considered to be slower than the corresponding methoxysilyl group. shinetsusilicone-global.com

The Azide Moiety: The azide group (-N3) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions. masterorganicchemistry.com The most common click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). interchim.frwikipedia.org In this reaction, the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring. masterorganicchemistry.comnih.gov This reaction is highly efficient, proceeds under mild conditions (often in water), and is bioorthogonal, meaning it does not interfere with biological processes. interchim.frmdpi.com This makes it ideal for attaching sensitive biomolecules to surfaces functionalized with AZPTES. Another related reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst and is therefore highly valuable for applications in living systems. wikipedia.orgmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-azidopropyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFNCWQATZVOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN=[N+]=[N-])(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003292 | |

| Record name | (3-Azidopropyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83315-69-9 | |

| Record name | (3-Azidopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83315-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Azidopropyl)triethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083315699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Azidopropyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(azidopropyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Azidopropyl Triethoxysilane

Established Synthetic Pathways

The primary and most widely utilized methods for synthesizing 3-(Azidopropyl)triethoxysilane involve nucleophilic substitution reactions. These pathways are well-documented and provide reliable means of production.

The most common route to this compound is through the nucleophilic substitution of a halogenated precursor, most notably 3-Chloropropyltriethoxysilane, with sodium azide (B81097). prepchem.com This reaction leverages the strong nucleophilicity of the azide ion to displace the chloride ion from the propyl chain.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which facilitates the dissolution of sodium azide. prepchem.com The process generally involves stirring the reactants at room temperature or slightly elevated temperatures for an extended period to ensure the reaction goes to completion. In some procedures, a phase transfer catalyst like tetrabutylammonium (B224687) bromide or a mixture of tris(n-C8 to C10 alkyl)methyl ammonium (B1175870) chloride is employed to enhance the reaction rate and yield. prepchem.comresearchgate.netlookchem.com The use of such catalysts can significantly shorten the reaction time and improve the efficiency of the synthesis. For instance, a synthesis using a specific ammonium chloride catalyst at 140°C reported a 95% yield in just 3 hours. prepchem.com Another method using acetonitrile as a solvent at reflux for eight hours also achieved a high yield of 95%. prepchem.com

| Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Chloropropyltriethoxysilane | Sodium Azide | None | Dimethylformamide (DMF) | Room Temperature - 60 | 12-48 | Not specified |

| 3-Chloropropyltriethoxysilane | Sodium Azide | Tris(n-C8 to C10 alkyl)methyl ammonium chloride | None (neat) | 140 | 3 | 95 |

| 3-Chloropropyltriethoxysilane | Sodium Azide | Not specified | Acetonitrile | Reflux | 8 | 95 |

| 3-Chloropropyltriethoxysilane | Sodium Azide | Tetrabutylammonium bromide | Acetonitrile | 90 (Reflux) | 24 | Not specified |

While less common, some sources suggest the synthesis of this compound can be achieved by reacting triethoxysilane (B36694) directly with an azide source. biosynth.com This approach, however, is not as extensively detailed in the scientific literature as the nucleophilic substitution of halogenated precursors. The reaction mechanism would likely involve the activation of a C-H bond, which is generally less reactive than a carbon-halogen bond, making this a more challenging synthetic route.

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound and its application, several green chemistry approaches have been explored.

One notable development is the use of aqueous conditions for the functionalization of surfaces with this compound. mdpi.comresearchgate.net A protocol has been developed to covalently link the silane (B1218182) to cellulose (B213188) surfaces in water at room temperature, using a catalytic amount of sodium hydroxide (B78521). mdpi.comresearchgate.net This method avoids the use of organic solvents and the need for heating, which are common in traditional silanization procedures. mdpi.com The reaction proceeds through the in-situ hydrolysis of the triethoxysilane groups, followed by condensation with the hydroxyl groups on the cellulose surface. researchgate.net This approach is not only more sustainable but also helps to preserve the structural integrity of the substrate. mdpi.com

| Approach | Substrate | Solvent | Catalyst | Temperature | Key Advantage |

|---|---|---|---|---|---|

| Aqueous Silanization | Cellulose | Water | Sodium Hydroxide (catalytic) | Room Temperature | Avoids organic solvents and heating |

| Aqueous Click Reaction | Azide-functionalized cellulose | Water | Copper(II) sulfate (B86663)/L-ascorbic acid | Room Temperature | Environmentally benign post-functionalization |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of solvent, temperature, and the use of catalysts, have a significant impact on the outcome of the synthesis.

For the nucleophilic substitution reaction, polar aprotic solvents like DMF and acetonitrile are generally preferred to facilitate the dissolution of sodium azide. The reaction temperature is another critical parameter; while elevated temperatures can accelerate the reaction, they must be carefully controlled to prevent the decomposition of the heat-sensitive azide group.

The introduction of phase transfer catalysts has been shown to be an effective strategy for optimization. prepchem.comresearchgate.netlookchem.com These catalysts facilitate the transfer of the azide ion from the solid or aqueous phase to the organic phase where the halogenated silane is present, thereby increasing the reaction rate and allowing for milder reaction conditions.

In the context of subsequent reactions involving the azide group, such as CuAAC, microwave irradiation has been employed to significantly reduce reaction times and improve yields. mdpi.comuab.cat For instance, the reaction of this compound with a porphyrin precursor under microwave irradiation was reported to proceed in quantitative yield. mdpi.com The choice of catalyst in these "click" reactions is also an area of optimization, with various copper(I) sources and ligands being investigated to enhance efficiency and regioselectivity. mdpi.comresearchgate.netnih.gov

Advanced Surface Functionalization Strategies Utilizing 3 Azidopropyl Triethoxysilane

Silanization Mechanisms on Diverse Substrates

The efficacy of 3-(Azidopropyl)triethoxysilane as a surface modifier stems from its ability to form robust chemical bonds with a variety of materials. The silanization process, while broadly applicable, exhibits distinct mechanisms depending on the substrate's chemical nature.

Covalent Bonding to Hydroxylated Inorganic Surfaces (e.g., Silica (B1680970), Glass, Metal Oxides like TiO₂, ZnO)

The primary mechanism for the attachment of this compound to hydroxylated inorganic surfaces involves a two-step process: hydrolysis followed by condensation. Initially, the ethoxy groups of the silane (B1218182) undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the surface of inorganic materials like silica (SiO₂), glass, and metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO), forming stable covalent siloxane bonds (Si-O-Substrate). gelest.com This process effectively grafts the azidopropyl moiety onto the inorganic surface, creating an azide-terminated layer. researchgate.net

The resulting functionalized surface is then primed for further modification. For instance, silica nanoparticles coated with a silica shell can be terminated with azide (B81097) groups using this method, preparing them for the covalent attachment of biomolecules or other nanoparticles. mdpi.com Similarly, this technique has been employed to modify the surface of SBA-15 mesoporous silica for applications such as carbon dioxide capture. csic.es The stability and binding strength of these silane-based layers are crucial for their performance in heterogeneous catalysis and sensor technology. researchgate.net

Functionalization of Cellulosic Materials (e.g., Cellulose (B213188) Fibers, Nanocelluloses, Microfibrillated Cellulose)

The surface functionalization of cellulosic materials with this compound presents a promising avenue for developing advanced bio-based materials. The process leverages the abundant hydroxyl groups on the cellulose surface for covalent attachment. researchgate.netnih.govmdpi.com A significant advantage of this approach is the ability to perform the modification in an aqueous medium, which helps to prevent hornification—an irreversible pore structure collapse that can occur when cellulose is dried. researchgate.net

The reaction typically involves the in-situ hydrolysis of this compound, followed by the condensation of the resulting silanols with the hydroxyl groups of the cellulose. researchgate.net This forms stable C-O-Si bonds, covalently linking the azide functionality to the cellulosic substrate. researchgate.net Research has demonstrated the successful functionalization of various forms of cellulose, including pulp, microfibrillated cellulose (MFC), viscose fibers, and bacterial cellulose. researchgate.netnih.gov The reactivity of different cellulosic substrates towards silanization can vary, with nanocelluloses like cellulose nanofibrils (CNF) and cellulose II gel often exhibiting higher reactivity and silane loading compared to micro-sized celluloses like carboxymethylated pulp. mdpi.comresearchgate.net This difference is attributed to the higher specific surface area of nanocelluloses. mdpi.com

Formation of Self-Assembled Monolayers (SAMs) on Substrates (e.g., Gold Electrodes, ZnO)

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a substrate, offering precise control over surface properties. gelest.comresearchgate.net this compound is capable of forming SAMs on various substrates, including gold electrodes and zinc oxide (ZnO). researchgate.net The formation of these monolayers is driven by the chemical affinity between the silane's headgroup and the substrate surface. gelest.com

On hydroxylated surfaces like ZnO, the triethoxysilane (B36694) headgroup hydrolyzes and forms covalent Si-O-Zn bonds. researchgate.net The propyl chains with the terminal azide groups then orient themselves away from the surface, creating a functional interface. researchgate.net The quality and organization of the SAM are influenced by the intermolecular interactions between the alkyl chains. mpg.de Studies have shown that SAMs based on this compound exhibit greater binding strength and thermal stability on ZnO surfaces compared to thiol-based SAMs. researchgate.net The surface coverage of the SAM can be influenced by the polarity of the ZnO surface, with polycrystalline surfaces often achieving the highest coverage. researchgate.net The ability to form well-defined azide-terminated SAMs is crucial for applications in molecular electronics and for creating platforms for the immobilization of catalysts and biomolecules. researchgate.netgelest.com

Influence of Reaction Conditions (e.g., pH, Solvents, Temperature) on Silanization Kinetics and Efficiency

The kinetics and efficiency of the silanization reaction with this compound are highly dependent on the reaction conditions. researchgate.netresearchgate.netresearchgate.netnih.gov Key parameters that influence the outcome include pH, solvent, and temperature.

pH: The pH of the reaction medium plays a critical role in both the hydrolysis of the silane and its condensation onto the substrate. researchgate.netnih.gov For cellulosic materials, a two-step protocol involving an initial acidic step to hydrolyze the alkoxysilane, followed by the addition of a catalytic amount of a base like sodium hydroxide (B78521), has been shown to be effective. mdpi.comresearchgate.net The acidic conditions promote the formation of water-soluble silanols while suppressing self-condensation. researchgate.net The subsequent increase in pH then induces the covalent reaction between the silanols and the surface hydroxyl groups. mdpi.comresearchgate.net For silica substrates, the hydrolysis rate is generally low under neutral conditions. researchgate.net

Solvents: The choice of solvent affects the solubility of the silane and can influence the grafting density. Polar aprotic solvents are often used to facilitate the reaction. For instance, in the functionalization of SBA-15 silica, anhydrous toluene (B28343) is a common solvent. csic.es For cellulosic materials, aqueous conditions are often preferred to maintain the "never-dried" state of the material and prevent structural changes. researchgate.netmdpi.com

Temperature: Temperature can influence the rate of both hydrolysis and condensation. researchgate.netnih.gov While many silanization reactions are carried out at room temperature, particularly for temperature-sensitive substrates, elevated temperatures can be used to enhance the reaction rate and promote the formation of covalent bonds. researchgate.net For example, the functionalization of SBA-15 with this compound is often performed at 60°C. csic.es However, excessive heat can potentially lead to the degradation of the azide group.

Interactive Data Table: Influence of Reaction Conditions on Silanization

| Parameter | Condition | Effect on Silanization | Substrate Example |

| pH | Acidic (e.g., pH 4) | Promotes hydrolysis of silane to silanols, suppresses self-condensation. researchgate.net | Cellulose, Silica |

| Alkaline (e.g., NaOH catalyst) | Induces condensation of silanols onto hydroxylated surfaces. mdpi.comresearchgate.net | Cellulose | |

| Solvent | Aqueous | Prevents hornification of cellulosic materials. researchgate.netmdpi.com | Cellulose |

| Toluene (anhydrous) | Common solvent for silanization of silica-based materials. csic.es | SBA-15 Mesoporous Silica | |

| Temperature | Room Temperature | Suitable for temperature-sensitive substrates and "green" chemistry approaches. researchgate.net | Cellulose |

| Elevated (e.g., 60-80°C) | Increases reaction rate and promotes covalent bond formation. csic.es | SBA-15, Silica Microparticles |

Post-Silanization Functionalization via Click Chemistry

The introduction of the azide group onto a surface via silanization with this compound is often the first step in a two-step surface modification strategy. The terminal azide serves as a versatile chemical handle for the subsequent attachment of a wide array of molecules through "click" chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Terminated Surfaces

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. ulb.ac.benih.govnih.gov This reaction is widely used to functionalize azide-terminated surfaces prepared with this compound. researchgate.netnih.govmdpi.com The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., L-ascorbic acid). researchgate.netnih.gov

This method has been successfully employed to attach a variety of molecules to different substrates. For example, fluorescent dyes like propargylated Rhodamine B have been "clicked" onto azide-functionalized cellulose, allowing for fluorescent labeling of the material. researchgate.net Similarly, proteins and gold nanoparticles have been covalently attached to azide-terminated calcium phosphate (B84403) nanoparticles via CuAAC. mdpi.com The reaction's high efficiency, mild reaction conditions (often performed in aqueous media at room temperature), and bio-orthogonality make it an invaluable tool for creating complex, functional surfaces for applications in biosensors, drug delivery, and materials science. researchgate.netnih.govulb.ac.benih.gov

Research Findings on CuAAC Functionalization

| Substrate | Azide Source | "Clicked" Molecule | Catalyst System | Application |

| Cellulose | This compound | Propargylated Rhodamine B | CuSO₄·5H₂O / L-ascorbic acid | Fluorescent labeling researchgate.net |

| Bacterial Cellulose | This compound | Fluorescein-based fluorophore | Not specified | Functionalization of biomaterials nih.gov |

| Calcium Phosphate Nanoparticles | This compound | Alkyne-modified proteins (e.g., BSA), Azide-terminated gold nanoparticles | Not specified | Bioconjugation, Nanomaterial assembly mdpi.com |

| SBA-15 Silica | This compound | Not specified (general principle) | Not specified | Immobilization of discrete complexes gelest.com |

Bioorthogonal Conjugation Techniques Leveraging the Azide Group

The azide moiety of this compound (APTES) is a cornerstone for its utility in advanced surface functionalization, primarily through its participation in bioorthogonal chemical reactions. These reactions are characterized by their high selectivity and efficiency in complex biological environments, without interfering with native biochemical processes. nih.gov The two most prominent bioorthogonal conjugation techniques involving the azide group of APTES-functionalized surfaces are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction. nih.gov It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. nih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.gov Surfaces modified with this compound can be readily conjugated with a variety of alkyne-containing molecules, including biomolecules like peptides and proteins, fluorescent dyes, and synthetic polymers. nih.govmdpi.com This enables the creation of highly functionalized surfaces with tailored properties for applications in biosensing, cell adhesion studies, and drug delivery. nih.govmdpi.com For instance, silicon wafers functionalized with APTES have been used to immobilize D-amino acid adhesion peptides via CuAAC, resulting in surfaces that can maintain cell adhesion even under significant flow velocities. nih.gov

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a significant advantage over CuAAC by eliminating the need for a potentially toxic copper catalyst. nih.gov This makes SPAAC particularly well-suited for applications involving living cells or in vivo systems. The reaction relies on the use of a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides to form a stable triazole product. nih.gov The inherent ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed efficiently at ambient temperatures without a catalyst. nih.gov Surfaces functionalized with this compound can be patterned with molecules containing a strained alkyne, enabling the creation of biocompatible and highly specific surfaces for applications in tissue engineering and the study of cell-surface interactions. nih.govrsc.org

Another important bioorthogonal reaction involving azides is the Staudinger ligation. This reaction occurs between an azide and a triarylphosphine, such as triphenylphosphine, which is appropriately substituted with an electrophilic trap (e.g., a methyl ester). nih.govsigmaaldrich.com The initial reaction forms an aza-ylide, which then undergoes an intramolecular reaction to form a stable amide bond, releasing nitrogen gas. sigmaaldrich.comorganic-chemistry.org The Staudinger ligation is highly chemoselective and proceeds under mild, aqueous conditions, making it a valuable tool for immobilizing peptides and proteins onto surfaces. nih.govnih.gov Azide-functionalized surfaces prepared with APTES can be reacted with phosphine-labeled biomolecules to achieve site-specific and covalent immobilization, preserving the biological activity of the immobilized species. nih.gov

Interactive Table: Bioorthogonal Conjugation Reactions with APTES-Modified Surfaces

| Reaction Name | Reactants | Catalyst/Conditions | Product | Key Advantages |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (from APTES), Terminal Alkyne | Copper(I) salt (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High efficiency, mild conditions, broad functional group tolerance. nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (from APTES), Strained Alkyne (e.g., DBCO) | Catalyst-free, ambient temperature | Stable triazole | Biocompatible (no toxic catalyst), suitable for living systems. nih.gov |

| Staudinger Ligation | Azide (from APTES), Functionalized Triarylphosphine | Mild, aqueous conditions | Stable amide bond | Highly chemoselective, site-specific immobilization of biomolecules. nih.govnih.gov |

Applications in Materials Science and Engineering

Development of Hybrid Organic-Inorganic Materials

The ability of AZPTES to link organic and inorganic components at the molecular level is fundamental to the development of advanced hybrid materials. These materials combine the desirable properties of both constituents, such as the mechanical and thermal stability of inorganic frameworks with the functional versatility of organic molecules.

The functionalization and grafting of polymers onto inorganic surfaces using 3-(azidopropyl)triethoxysilane allows for the development of hybrid materials with enhanced properties. A notable example is the modification of surfaces with Poly(3-hexylthiophene) (P3HT), a well-studied semiconducting polymer used in organic electronics scispace.com. While direct grafting of AZPTES to P3HT is not a standard single-step reaction, multi-step synthesis strategies can be employed to achieve this functionalization.

One such approach involves the synthesis of an end-functionalized P3HT. For instance, P3HT with a terminal reactive group, such as an allyl group, can be prepared. This is then followed by a hydrosilylation reaction with a suitable silane (B1218182), which can be a precursor to or directly be this compound researchgate.net. Alternatively, P3HT can be synthesized with an end-group that allows for a "click" reaction with the azide (B81097) functionality of AZPTES that has been previously anchored to a surface researchgate.net. This "grafting to" method allows for precise control over the polymer architecture at the interface. Another strategy is the "grafting from" approach, where an initiator for polymerization is first attached to the AZPTES-modified surface, and the polymer is then grown directly from the surface.

This compound is extensively utilized for the surface modification of various nanoparticles, rendering them compatible with organic molecules and providing a platform for further functionalization.

Silica (B1680970) Nanoparticles: The surface of silica nanoparticles (SNPs) is inherently rich in silanol (B1196071) (Si-OH) groups, making it highly amenable to modification with organosilanes like AZPTES. The triethoxysilane (B36694) end of AZPTES reacts with the surface silanol groups through a hydrolysis and condensation process, forming stable siloxane (Si-O-Si) bonds. This process results in a dense layer of azide groups on the nanoparticle surface. These azide-functionalized SNPs can then readily participate in "click" chemistry reactions to attach a variety of molecules, such as fluorescent dyes, targeting ligands, or drugs. This strategy is pivotal in designing multifunctional nanoparticles for applications in diagnostics and targeted therapy. The functionalization process can be monitored by observing changes in the nanoparticle's physical properties.

| Property | Bare Silica Nanoparticles | AZPTES-Functionalized Silica Nanoparticles | Reference |

|---|---|---|---|

| Average Diameter (nm) | 100 ± 15 | Slight increase due to organic layer | researchgate.net |

| Surface Charge (Zeta Potential, mV) | -35.2 | +28.6 (with aminopropylsilane) | nih.gov |

| Amine Group Density (groups/nm²) | N/A | ~2.5 (with aminopropylsilane) | researchgate.net |

Note: Data for aminopropylsilane is used as a proxy to demonstrate the principle of surface charge reversal upon functionalization, a key feature of aminosilanes and azidosilanes in certain conditions.

Magnetic Nanoparticles: Similar to silica nanoparticles, magnetic nanoparticles (MNPs), such as those composed of iron oxides (e.g., Fe₃O₄ or MnFe₂O₄), can be functionalized with AZPTES. Often, a silica shell is first coated onto the magnetic core to provide a uniform surface with abundant hydroxyl groups for silanization usi.chiust.ac.ir. This core-shell structure (e.g., Fe₃O₄@SiO₂) is then reacted with AZPTES to introduce azide functionalities. The resulting azide-functionalized magnetic nanoparticles combine the magnetic responsiveness of the core with the versatile chemical reactivity of the azide groups. This allows for their use in applications such as targeted drug delivery, bio-separation, and as recoverable catalysts. The functionalization impacts the magnetic properties of the nanoparticles, which can be quantified.

| Property | Bare Fe₃O₄ Nanoparticles | Fe₃O₄@SiO₂-NH₂ Nanocomposite | Reference |

|---|---|---|---|

| Saturation Magnetization (emu/g) | 68.5 | 29.0 | scispace.com |

Note: Data for aminopropyl-functionalized magnetic nanosilica is presented to illustrate the effect of a silica shell and organic functionalization on the magnetic properties.

Mesoporous silica materials, such as SBA-15, are characterized by a highly ordered porous structure, large surface area, and tunable pore sizes. These properties make them excellent candidates for use as catalyst supports, adsorbents, and drug delivery vehicles acsmaterial.com. The internal and external surfaces of SBA-15 are rich in silanol groups, which can be functionalized with this compound. This can be achieved either through post-synthesis grafting, where the pre-formed SBA-15 is treated with AZPTES, or via a one-pot co-condensation method, where AZPTES is added during the synthesis of the SBA-15 material rsc.org.

The incorporation of azide groups into the SBA-15 framework transforms it into a "clickable" platform, enabling the covalent attachment of various functional molecules within the mesopores rsc.org. This functionalization, however, can alter the structural properties of the material.

| Property | Pristine SBA-15 | Azidopropyl-Functionalized SBA-15 | Reference |

|---|---|---|---|

| BET Surface Area (m²/g) | 790 | 600 | mdpi.com |

| Total Pore Volume (cm³/g) | 1.10 | 0.87 | mdpi.com |

| Pore Diameter (nm) | 8.5 | 7.8 | researchgate.net |

Catalytic Systems and Immobilization of Active Species

The ability to immobilize catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as ease of catalyst separation, recyclability, and improved stability. AZPTES provides a robust method for anchoring metal ions and metal catalysts to various substrates.

Surfaces functionalized with this compound can be used to immobilize metal catalysts. The azide group can be converted into a 1,2,3-triazole ring via a "click" reaction with an alkyne-containing ligand. This triazole ring, often in conjunction with other donor atoms in the ligand, can then coordinate with a metal ion, effectively anchoring the metal complex to the surface nih.gov. This approach has been used to heterogenize homogeneous catalysts, combining the high activity and selectivity of molecular catalysts with the practical benefits of a solid support. For example, metalloporphyrins have been immobilized on aminopropyl-functionalized silica, a system analogous to what can be achieved with AZPTES, and have shown high catalytic activity and stability in oxidation reactions scispace.com.

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Fe(TClPP)Cl on SF-3-APTS | Benzhydrol | Benzophenone | 98 | >99 | scispace.com |

| Mn(TClPP)Cl on SF-3-APTS | Benzhydrol | Benzophenone | 85 | >99 | scispace.com |

| Co(TClPP)OAc on SF-3-APTS | Benzhydrol | Benzophenone | 62 | >99 | scispace.com |

Note: The data presented is for catalysts immobilized on 3-aminopropyl-functionalized silica (SF-3-APTS), which serves as a model for the immobilization potential on azide-functionalized surfaces following a "click" reaction to introduce a suitable ligand.

In the field of electrochemistry, the modification of electrode surfaces is crucial for the development of sensors, biosensors, and electrocatalytic systems. This compound enables the covalent attachment of electroactive species and biomolecules to electrode surfaces such as indium tin oxide (ITO) or silicon. The process typically involves first treating the electrode surface to generate hydroxyl groups, followed by silanization with AZPTES to introduce a layer of azide groups. These azide-functionalized electrodes can then be used to immobilize alkyne-derivatized molecules, such as ferrocene derivatives or enzymes, via a "click" reaction.

This method of surface modification creates a stable and reproducible platform for electrochemical studies. The properties of these modified electrodes can be characterized using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). EIS is particularly useful for probing the interfacial properties of the modified electrode, with changes in the charge transfer resistance (Rct) indicating the success of the surface modification and subsequent molecular attachment nih.gov.

| Electrode | Charge Transfer Resistance (Rct) (Ω) | Reference |

|---|---|---|

| Bare Electrode | ~2.29 (Internal Resistance) | researcher.life |

| Functionalized Electrode | Significantly increased after immobilization | nih.gov |

Note: The Rct value for a bare electrode is typically low. Upon functionalization and immobilization of molecules, the Rct is expected to increase, reflecting the barrier to charge transfer at the electrode-electrolyte interface. The specific values are highly dependent on the system under study.

Solid-State Supports for Molecular Heterogeneous Catalysis

This compound (AZPTES) is a bifunctional molecule crucial for the development of advanced heterogeneous catalysts. Its utility stems from its two distinct reactive ends: the triethoxysilane group and the terminal azide group. The triethoxysilane moiety allows for the covalent grafting of the molecule onto the surface of inorganic solid supports, such as silica, which are rich in hydroxyl (-OH) groups. This process, known as silanization, forms stable silicon-oxygen-silicon (Si-O-Si) bonds, effectively anchoring the azidopropyl chain to the support material.

The true versatility of AZPTES in catalysis comes from its terminal azide (-N₃) group, which serves as a highly specific reactive handle for the subsequent immobilization of catalytically active species. The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". gelest.com This reaction is highly efficient and specific, allowing for the covalent attachment of alkyne-functionalized molecules to the azide-modified surface under mild conditions. nsf.gov This modular approach enables the precise engineering of the catalyst's local environment.

A prominent application of this strategy involves the functionalization of mesoporous silica, such as SBA-15, valued for its high surface area and ordered pore structure which make it an excellent catalyst support. nih.gov In one study, SBA-15 was first functionalized with this compound. Subsequently, an alkyne-derivatized 1,3,5-triazine complex ligand was attached to the surface via the CuAAC click reaction. This newly formed triazole/triazine-functionalized silica then served as a robust support for the in situ deposition of palladium nanoparticles. nih.gov

The resulting heterogeneous catalyst, with palladium nanoparticles averaging 3.154 ± 0.49 nm in size, demonstrated excellent performance in the reduction of 4-nitrophenol to 4-aminophenol. nih.gov The immobilization of the palladium nanoparticles on the functionalized support prevents their aggregation and leaching, common issues in catalysis that lead to decreased activity and product contamination. This covalent anchoring facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse, which is particularly important for costly precious metal catalysts like palladium. nih.govresearchgate.net

The performance of such a solid-supported catalyst is quantifiable. For the aforementioned palladium-decorated SBA-15 support, the catalytic efficiency was evaluated by its reduction rate constant, providing a clear measure of its activity. nih.gov

| Catalyst System | Catalytic Reaction | Apparent Rate Constant (kapp) | Catalyst Size (nm) |

|---|---|---|---|

| Pd Nanoparticles on Triazole/Triazine-Functionalized SBA-15 | Reduction of 4-nitrophenol to 4-aminophenol | 16.8 × 10-3 s-1 | 3.154 ± 0.49 |

Surface Property Modification for Specific Material Performance

Control of Adhesion and Wettability Characteristics

This compound is utilized to precisely control the surface properties of materials, particularly their adhesion and wettability. Wettability describes the affinity of a liquid for a solid surface and is commonly quantified by the water contact angle (WCA). A low contact angle indicates a high-energy, hydrophilic (water-attracting) surface, while a high contact angle signifies a low-energy, hydrophobic (water-repelling) surface.

The modification process involves grafting AZPTES onto a substrate, which replaces the original surface chemistry with one dominated by the azidopropyl groups. The azide (-N₃) terminus of the molecule dictates the new surface energy. The azide group is moderately polar, resulting in a surface that is neither extremely hydrophilic nor extremely hydrophobic.

Research on self-assembled monolayers (SAMs) provides quantitative insight into the effect of the azide functional group on surface wettability. While the specific molecule and substrate in these studies (e.g., azido-alkanethiols on gold) differ from AZPTES on an oxide surface, the terminal group's influence is paramount. A study on azide-terminated SAMs on a gold surface reported a reproducible water contact angle of 77°. nih.gov This value falls between the highly hydrophobic nature of a methyl-terminated surface (WCA ≈ 110°) and the highly hydrophilic character of an acid- or alcohol-terminated surface (WCA ≈ 15°). nih.gov

This ability to impart an intermediate wettability is significant. It allows for the transformation of a highly hydrophilic surface, like clean glass or silica, into a more hydrophobic one, or vice-versa, depending on the application. Furthermore, the azide group remains available for subsequent "click" chemistry reactions, allowing for further, more complex modifications of surface properties. For instance, attaching a highly fluorinated, alkyne-containing molecule to the azide-terminated surface would drastically increase its hydrophobicity. This two-step modification process provides a high degree of control over the final surface characteristics. gelest.com

| Surface Terminating Group | Typical Water Contact Angle (WCA) | Surface Character |

|---|---|---|

| -OH (Hydroxyl) / -COOH (Carboxylic Acid) | ~15° | Hydrophilic |

| -N₃ (Azide) | 77° | Moderately Hydrophobic |

| -CH₃ (Methyl) | ~110° | Hydrophobic |

Enhanced Mechanical and Electrical Properties of Composites

This compound plays a significant role as a coupling agent in composite materials, where it enhances the interfacial adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices. This improved adhesion is critical for translating the intrinsic strength of the filler into the bulk properties of the composite, leading to enhanced mechanical performance.

The bifunctional nature of AZPTES is key to its function as a coupling agent. The triethoxysilane end of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups. These silanols condense with hydroxyl groups on the surface of inorganic fillers, forming strong, covalent Si-O-Si bonds. This effectively tethers the silane to the filler. The other end of the molecule, the azidopropyl group, can then interact with the polymer matrix.

While the azide group does not typically react directly with common polymer backbones during melt processing, its presence modifies the interfacial chemistry. More importantly, it provides a reactive site for creating covalent linkages between the filler and matrix through "click" chemistry. By incorporating alkyne-functionalized polymers or crosslinking agents, the azide groups on the filler surface can be made to react, forming a robust triazole linkage that covalently bonds the filler to the matrix.

In addition to mechanical reinforcement, silane coupling agents can also influence the electrical properties of composites. By improving the dispersion of conductive fillers and enhancing the quality of the filler-matrix interface, they can help form more effective conductive networks within an insulating polymer matrix, thereby increasing electrical conductivity. gelest.com While specific data for AZPTES is not widely published, the general principle of using silanes to improve filler dispersion and interfacial bonding is a known strategy for enhancing both mechanical and electrical performance in composite materials.

Biomedical and Biointerface Research Applications

Biomolecule Immobilization and Bioconjugation

The ability to securely immobilize biomolecules onto solid supports is fundamental for a wide range of biotechnological tools and assays. The azide (B81097) group of 3-(Azidopropyl)triethoxysilane provides a versatile handle for the covalent and site-specific attachment of diverse biological molecules that have been correspondingly modified with an alkyne group. cymitquimica.com This "click chemistry" approach is favored for its high yield, specificity, and compatibility with biological conditions. mdpi.com

This compound is extensively used to functionalize surfaces for the covalent immobilization of proteins, enzymes, and antibodies. This process is crucial for creating bioactive materials and analytical devices. For instance, surfaces treated with AzTES can covalently bind alkyne-modified proteins like hemoglobin and bovine serum albumin (BSA). mdpi.comsemanticscholar.org This method involves first coating a substrate, such as calcium phosphate (B84403) nanoparticles, with a silica (B1680970) shell which is then functionalized with AzTES to present azide groups on the surface. mdpi.comsemanticscholar.org The alkyne-modified proteins are then "clicked" onto the surface via the CuAAC reaction. mdpi.comsemanticscholar.org

This strategy is also applied to immobilize enzymes, which can enhance their stability and allow for their reuse in various applications, including biocatalysis and biosensing. lookchem.comresearchgate.netresearcher.life Similarly, antibodies can be conjugated to AzTES-modified surfaces, a critical step in the development of immunosensors and targeted drug delivery systems. nih.gov The robust covalent linkage formed ensures that the biomolecules remain attached even under stringent washing conditions, which is essential for reliable performance. nih.gov

| Biomolecule | Substrate | Immobilization Chemistry | Application | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA), Hemoglobin | Calcium Phosphate Nanoparticles | CuAAC Click Chemistry | Model for protein-nanoparticle conjugation | mdpi.comsemanticscholar.org |

| Enzymes (general) | Mesoporous Silica Nanoparticles | Bio-orthogonal Click Chemistry | Biocatalysis, Biosensing | lookchem.comresearchgate.net |

| Antibodies | Mesoporous Silica Nanoparticles | Click Chemistry (DBCO-Azide) | Targeted drug delivery | nih.gov |

| Concanavalin A (Lectin) | Silica Gel | CuAAC Click Chemistry | Affinity Chromatography | psu.edu |

The precise arrangement of DNA and oligonucleotides on solid surfaces is vital for technologies like DNA microarrays, which are used in gene expression profiling and diagnostics. This compound and its methoxy (B1213986) analogue, 3-azidopropyltrimethoxysilane (B8692445) (AzPTMS), provide a reliable method for this purpose. mdpi.com Glass slides or other suitable substrates are first silanized with AzTES/AzPTMS to create an azide-functionalized surface. mdpi.com Subsequently, oligonucleotides modified with a terminal alkyne group can be covalently attached via the CuAAC reaction. mdpi.com This method is valued for creating stable and uniform DNA microarrays, as the covalent bond is resilient to the washing steps required during hybridization assays. mdpi.com The efficiency of oligonucleotide binding can be influenced by the concentration of the silane (B1218182) and the application method used for surface functionalization. mdpi.com

In advanced analytical techniques such as single-molecule fluorosequencing, the specific and oriented immobilization of peptides is critical to prevent errors in identification. nih.govnih.gov Traditional methods often use amine-derivatized surfaces (e.g., using 3-aminopropyl-triethoxysilane, APTES) to couple peptides via their C-terminal carboxylic acids. nih.govnih.govresearcher.life However, this can lead to nonspecific binding and undesirable side reactions with fluorophore labels that also contain carboxylic acid groups. nih.govnih.gov

Research has demonstrated that using this compound for surface preparation significantly improves the specificity of peptide immobilization. nih.govnih.gov By switching to an azide-functionalized surface and attaching alkyne-modified peptides via the CuAAC reaction, nonspecific binding is minimized. nih.govnih.gov This strategy ensures a high level of specific, C-terminally bound peptides, which substantially enhances the accuracy and reliability of single-molecule fluorosequencing experiments. nih.govnih.gov

Biosensor Development and Sensing Platforms

This compound is a key reagent in the fabrication of highly sensitive and specific biosensors. By modifying the surface of a sensing platform (e.g., silicon, gold nanoparticles, or sapphire), a stable foundation for the attachment of biorecognition elements like antibodies, enzymes, or nucleic acid aptamers is created. rsc.org

For example, in the development of a terahertz-based aptasensor for the detection of the cyanotoxin microcystin-LR, a silicon sensing plate was functionalized with AzTES. rsc.orgresearchgate.net An alkyne-modified aptamer specific to the toxin was then immobilized on the azide-functionalized surface via click chemistry. rsc.org The binding of the target toxin to the immobilized aptamer induces a detectable change in the chemical potential at the sensor surface, allowing for highly sensitive and selective quantification. rsc.org This approach offers advantages over traditional methods like ELISA, including simplicity, speed, and suitability for on-site applications. researchgate.net The stable covalent linkage provided by AzTES is crucial for the sensor's reusability and robust performance under various conditions.

| Target Analyte | Bioreceptor | Sensing Platform | Role of this compound | Reference |

|---|---|---|---|---|

| Microcystin-LR (Toxin) | DNA Aptamer | Silicon-Sapphire Sensing Plate | Surface functionalization for aptamer immobilization | rsc.org |

| General Analytes | Antibodies, Enzymes | Silica, Metal Oxides | Covalent attachment of bioreceptors | |

| Cylindrospermopsin (CYN) Toxin | Antibodies/Aptamers | Various (Electrochemical, Optical) | Enables immobilization of bioreceptors for detection | researchgate.net |

Cell-Material Interactions and Tissue Engineering

Controlling the interactions between cells and synthetic materials is a fundamental goal in tissue engineering and regenerative medicine. Surface modification with this compound allows for the precise chemical tailoring of material surfaces to direct cellular behavior.

By using AzTES to functionalize a substrate, researchers can then employ click chemistry to immobilize specific biomolecules, such as cell adhesion peptides, that can influence cellular responses. nih.gov A study demonstrated that silicon wafers functionalized with AzTES could be used to immobilize D-amino acid adhesion peptides. nih.gov Compared to unmodified surfaces, these peptide-modified surfaces were able to maintain cell adhesion even under significant shear stress from fluid flow. nih.gov

This ability to create stable, bioactive surfaces is critical for tissue engineering scaffolds, where promoting cell attachment and proliferation is essential for tissue regeneration. Furthermore, surfaces modified with cationic polymers grafted via an AzTES linker have been shown to improve the proliferation of fibroblast cells, indicating the versatility of this chemical approach in creating biocompatible and cell-instructive materials. nih.gov The stable covalent bond ensures the long-term presentation of the bioactive cues to the cells, which is vital for guiding complex processes like proliferation and differentiation over time. nih.gov

Design of Scaffolds for Regenerative Medicine

In regenerative medicine, the design of scaffolds that can mimic the native extracellular matrix (ECM) and actively promote tissue regeneration is a primary objective. This compound plays a pivotal role in the surface functionalization of these scaffolds, enabling the covalent immobilization of biomolecules that can guide cellular behavior.

The fundamental principle behind using AzPTES in scaffold design is to introduce azide functionalities onto the scaffold surface. These azide groups serve as "handles" for the subsequent attachment of alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are forms of click chemistry. This approach offers high specificity and efficiency under mild, biocompatible conditions.

Research has demonstrated the application of AzPTES in modifying a variety of scaffold materials. For instance, cellulose-based scaffolds, which are attractive due to their biocompatibility and abundance, can be functionalized with AzPTES in aqueous conditions. researchgate.net This modification renders the cellulose (B213188) surface amenable to the attachment of bioactive molecules, enhancing its potential for tissue engineering applications. researchgate.net

Three-dimensional (3D) printed scaffolds, which offer precise control over architecture and porosity, are also frequently modified with AzPTES. ulb.ac.be Materials like polycaprolactone (B3415563) (PCL) and polylactic acid (PLA), commonly used in 3D printing for bone tissue engineering, can have their surfaces functionalized to improve cell-material interactions. nih.govfrontiersin.orgnih.govmdpi.com For example, after creating a 3D-printed PCL scaffold, its surface can be treated with AzPTES. Subsequently, growth factors or peptides that promote osteogenic differentiation, such as bone morphogenetic protein-2 (BMP-2), can be "clicked" onto the surface. nih.gov This localized and stable presentation of bioactive signals can significantly enhance bone regeneration.

A key advantage of using AzPTES is the ability to create spatially controlled patterns of immobilized biomolecules on a scaffold's surface. ulb.ac.be This is particularly important for regenerating complex tissues that require different cellular responses in different regions. By selectively activating the click reaction on specific areas of an AzPTES-modified scaffold, researchers can create gradients of signaling molecules that mimic the natural tissue environment. ulb.ac.be

| Scaffold Material | Modification Strategy | Application in Regenerative Medicine | Research Finding |

| Cellulose | Aqueous silanization with AzPTES | Tissue engineering | Enables subsequent "click" chemistry functionalization in an aqueous medium without altering the material's bulk properties. researchgate.net |

| 3D-Printed Polycaprolactone (PCL) | Surface treatment with AzPTES | Bone tissue engineering | Allows for the covalent immobilization of osteogenic growth factors to promote cell differentiation and bone formation. nih.gov |

| 3D-Printed Polylactic Acid (PLA) | Surface coating and AzPTES functionalization | Craniofacial bone regeneration | Improves hydrophilicity and allows for the attachment of biomolecules to enhance cell attachment and proliferation. nih.gov |

| Bio-inks for 3D Bioprinting | Incorporation of AzPTES-modified components | Tissue engineering | Facilitates the post-printing functionalization of bioprinted structures with bioactive molecules via click chemistry. ulb.ac.be |

Advanced Drug Delivery Systems

The precision and versatility of this compound have also been harnessed to develop advanced drug delivery systems. Its ability to functionalize nanocarriers and create stimuli-responsive release mechanisms addresses key challenges in targeted therapy, such as improving efficacy and reducing side effects.

Functionalization of Nanocarriers for Targeted Delivery

Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, thereby minimizing systemic exposure and toxicity. AzPTES is instrumental in the surface modification of nanocarriers, such as mesoporous silica nanoparticles (MSNs), to achieve this targeting capability.

The process typically involves first treating the nanocarriers with AzPTES to introduce azide groups on their surface. These azide-functionalized nanoparticles can then be conjugated with targeting ligands via click chemistry. nih.gov These ligands can be antibodies, peptides, or small molecules that specifically recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells. mdpi.com

For example, researchers have functionalized silica nanoparticles with AzPTES to create a platform for targeted cancer therapy. The azide groups on the nanoparticles' surfaces were used to attach alkyne-modified folic acid, a ligand that targets the folate receptor, which is often overexpressed in various cancers. This functionalization strategy allows the drug-loaded nanoparticles to be preferentially taken up by cancer cells, leading to a more localized therapeutic effect.

The use of AzPTES in this context offers several advantages. The covalent nature of the bond formed through click chemistry ensures the stable attachment of the targeting ligand to the nanocarrier, preventing its premature detachment in the bloodstream. nih.gov Furthermore, the high efficiency of the click reaction allows for a high density of targeting ligands to be attached to the nanoparticle surface, which can enhance the avidity of the interaction with the target cells.

| Nanocarrier | Functionalization with AzPTES | Targeting Strategy | Application |

| Mesoporous Silica Nanoparticles (MSNs) | Surface silanization with AzPTES | Click chemistry attachment of targeting ligands (e.g., peptides, antibodies) | Targeted cancer therapy researchgate.netresearchgate.net |

| Silicon Dioxide Nanoparticles | Co-polymerization with AzPTES | Covalent linkage of targeting moieties via CuAAC | Targeted delivery of therapeutic agents capes.gov.br |

| Polymeric Nanoparticles | Incorporation of AzPTES-containing monomers | Post-polymerization functionalization with targeting molecules | Broad applications in targeted drug delivery |

Development of Stimuli-Responsive Drug Release Mechanisms

In addition to targeting, controlling the release of a drug at the desired site and time is crucial for effective therapy. This compound is a key component in the design of "gated" nanocarriers that can release their payload in response to specific internal or external stimuli. conicet.gov.ar

These systems often utilize mesoporous silica nanoparticles (MSNs) as the drug reservoir due to their high surface area and tunable pore size. The surfaces of the MSNs, and specifically the pore entrances, are functionalized with AzPTES. nih.gov Subsequently, "gatekeeper" molecules are attached to the azide groups via click chemistry. These gatekeepers block the pores, trapping the drug molecules inside.

The release of the drug is triggered by the cleavage or conformational change of the gatekeeper in response to a specific stimulus present in the target microenvironment. nih.gov Examples of stimuli include:

pH: In the acidic environment of tumors or endosomes, pH-sensitive linkers can be cleaved, opening the gates. nih.gov

Enzymes: Gatekeepers composed of peptides can be designed to be cleaved by enzymes that are overexpressed in diseased tissues, such as matrix metalloproteinases (MMPs) or cathepsins in cancer. researchgate.netresearchgate.netuni-muenchen.de

Redox potential: The higher concentration of reducing agents like glutathione (B108866) inside cells compared to the extracellular environment can be used to cleave disulfide bonds within the gatekeeper structure. nih.gov

Temperature: Thermo-responsive polymers can be used as gatekeepers, which undergo a conformational change at a specific temperature, leading to the release of the drug. nih.govrsc.org

For instance, a drug delivery system for lung cancer cells has been developed using MSNs functionalized with AzPTES. nih.govrsc.org A dual stimuli-responsive polymer, sensitive to both pH and temperature, was "clicked" onto the azide-modified surface to act as a gatekeeper. nih.govrsc.org At physiological pH and temperature, the pores are closed. However, in the slightly acidic and warmer tumor microenvironment, the polymer collapses, opening the pores and releasing the encapsulated drug. nih.govrsc.org

| Stimulus | Gatekeeper System | Role of this compound | Research Finding |

| pH and Temperature | Polyphosphazene-based polymers | Anchors the stimuli-responsive polymer to the MSN surface via click chemistry. nih.govrsc.org | The system demonstrates controlled release in response to dual stimuli, enhancing specificity for tumor environments. nih.govrsc.org |

| Enzymes (Cathepsin B) | Peptide sequences | Provides the azide functionality for attaching the enzyme-cleavable peptide gatekeeper. researchgate.netresearchgate.net | The nanoparticles show selective drug release in cells expressing high levels of Cathepsin B, a cancer-related enzyme. researchgate.netresearchgate.net |

| Redox (Glutathione) | Disulfide-containing linkers | Enables the covalent attachment of the redox-sensitive gatekeeping structures. nih.gov | The system can trigger drug release in the reducing intracellular environment of cancer cells. nih.gov |

Analytical and Characterization Methodologies for 3 Azidopropyl Triethoxysilane and Modified Surfaces

Spectroscopic Techniques for Structural Elucidation and Surface Analysis

Spectroscopic methods are indispensable for the detailed chemical analysis of 3-(Azidopropyl)triethoxysilane and the surfaces it modifies. These techniques probe the molecular vibrations, electronic environments, and elemental composition, offering a comprehensive understanding of the material's structure and surface chemistry.

Infrared (IR) Spectroscopy (e.g., Grazing Angle IR Spectroscopy for Azide (B81097) Detection)

Infrared (IR) spectroscopy is a fundamental tool for the characterization of this compound, primarily due to its ability to detect the characteristic vibrational modes of the azide functional group. The asymmetric stretching vibration of the azide (N₃) group gives rise to a strong and sharp absorption band typically observed around 2100 cm⁻¹. gelest.com This distinct peak serves as a clear indicator of the successful incorporation of the azide moiety into the silane (B1218182) structure.

When APTES is used to modify surfaces, such as silicon wafers or cellulose (B213188) fibers, IR spectroscopy remains a vital technique for confirming the presence and integrity of the self-assembled monolayer (SAM). nih.gov For analyzing thin films on reflective substrates, Grazing Angle Infrared Spectroscopy (GA-IR), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is particularly effective. spectroscopyonline.comacs.org This surface-sensitive technique enhances the signal from the monolayer while minimizing interference from the bulk substrate. acs.org

In studies of APTES-modified surfaces, GA-IR has been used to monitor the chemical transformations of the terminal azide group and to follow the covalent immobilization of biomolecules. nih.govspectroscopyonline.com The technique can also provide information about the ordering and orientation of the molecules within the SAM. acs.org For instance, the analysis of the Si-O-Si stretching modes around 1145 and 1050 cm⁻¹ can confirm the polymerization of the silane molecules and the formation of a stable siloxane network on the surface. beilstein-journals.org

A kinetic study of the silanization of cellulose with APTES in an aqueous medium utilized Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction progress by tracking the intensity of the azide band over time. researchgate.net This demonstrates the utility of IR spectroscopy not only for qualitative identification but also for quantitative analysis of surface modification reactions.

Interactive Table: Characteristic IR Absorption Bands for this compound and Modified Surfaces

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Azide (N₃) | Asymmetric stretch | ~2100 gelest.com | Confirms presence of the azide group. |

| Siloxane (Si-O-Si) | Asymmetric stretch | 1145 - 1050 beilstein-journals.org | Indicates polymerization and network formation on surfaces. |

| Si-O-C | Stretch | 1165, 1100, 1070, 953 beilstein-journals.org | Characteristic of the ethoxy groups in the APTES monomer. |

| C-H (alkyl) | Stretch | ~2900 | Corresponds to the propyl chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the propyl chain and the ethoxy groups. rsc.org

¹H NMR spectra of APTES show characteristic signals for the protons of the ethoxy groups (triplet and quartet) and the propyl chain (multiplets). rsc.orgresearchgate.net The chemical shifts and coupling patterns of these signals are consistent with the expected structure of the molecule.

¹³C NMR spectra complement the ¹H NMR data by providing information about the carbon skeleton. rsc.org Resonances corresponding to the carbons of the ethoxy groups and the three distinct carbons of the azidopropyl chain can be identified, further confirming the compound's structure. researchgate.netbeilstein-journals.org

²⁹Si NMR spectroscopy is particularly valuable for studying the silicon environment. lookchem.comresearchgate.net In the APTES monomer, a single resonance is typically observed, confirming the presence of a single silicon species. rsc.org For APTES-modified materials and silsesquioxanes, solid-state ²⁹Si NMR can provide information about the degree of condensation of the siloxane network by identifying different silicon environments (T-structures). rsc.orgrsc.org

Interactive Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.79 | Quartet | -O-CH₂ -CH₃ |

| ¹H | ~3.15-3.19 | Triplet | -CH₂ -N₃ |

| ¹H | ~1.57-1.66 | Multiplet | -CH₂-CH₂ -CH₂- |

| ¹H | ~1.19 | Triplet | -O-CH₂-CH₃ |

| ¹H | ~0.67 | Triplet | Si-CH₂ - |

| ¹³C | ~57.9-58.3 | - | -O-CH₂ -CH₃ |

| ¹³C | ~53.6-54.3 | - | -CH₂ -N₃ |

| ¹³C | ~22.5-23.1 | - | -CH₂-CH₂ -CH₂- |

| ¹³C | ~18.1-18.6 | - | -O-CH₂-CH₃ |

| ¹³C | ~5.17-7.8 | - | Si-CH₂ - |

| ²⁹Si | Varies | - | Si atom |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. rsc.orgresearchgate.netbeilstein-journals.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Binding States, and Surface Coverage

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing APTES-modified surfaces, XPS is crucial for confirming the successful deposition of the silane layer and for determining the surface coverage.

The presence of silicon, carbon, oxygen, and nitrogen in the expected atomic ratios on a substrate after modification is a primary indicator of a successful APTES coating. High-resolution XPS scans of the N 1s region are particularly important as they can confirm the presence of the azide group. The N 1s spectrum of an azido-functionalized surface typically shows two components: a main peak at a higher binding energy corresponding to the two terminal, positively charged nitrogen atoms of the azide, and a smaller peak at a lower binding energy attributed to the central, negatively charged nitrogen atom. researchgate.net

XPS is also used to monitor subsequent chemical reactions on the APTES-modified surface. For example, in "click" chemistry applications, the disappearance of the azide signal and the appearance of a new nitrogen signal corresponding to the triazole ring can be observed in the N 1s spectrum. researchgate.net

The Si 2p spectrum can provide information about the formation of the siloxane bond (Si-O-substrate) and the polysiloxane network (Si-O-Si). A shift in the Si 2p binding energy compared to the elemental silicon or the native oxide of the substrate can indicate the covalent attachment of the silane.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the topography and morphology of surfaces modified with this compound. These methods provide direct evidence of the formation of a uniform layer and can reveal details about the surface roughness and structure at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface of APTES-modified substrates with nanometer-scale resolution. nih.gov AFM is particularly useful for assessing the uniformity and smoothness of the self-assembled monolayer. acs.org

By comparing the AFM images of a substrate before and after modification with APTES, the formation of a continuous and homogeneous film can be confirmed. nih.gov AFM can also be used to measure the thickness of the APTES layer, which is an important parameter for controlling the properties of the functionalized surface. nih.gov Furthermore, AFM can reveal the presence of any aggregates or defects in the film, which can impact its performance in subsequent applications. acs.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology of materials modified with this compound, especially in the context of nanoparticles and composite materials. rsc.orgrsc.org

TEM is used to obtain high-resolution images of the internal structure of materials. For APTES-modified nanoparticles, TEM can be used to visualize the core-shell structure, where the APTES layer forms a shell around the nanoparticle core. rsc.org This is particularly important for applications where the thickness and uniformity of the coating are critical. Both SEM and TEM have been used to characterize spherical nanoparticulate materials prepared by the sol-gel hydrolysis and self-condensation of APTES-containing precursors. rsc.orgrsc.org

Electrochemical Characterization of Modified Electrode Surfaces (e.g., Cyclic Voltammetry, Time-Resolved Measurements)

Electrochemical methods are essential for characterizing the properties of electrode surfaces modified with this compound. These techniques probe the integrity of the silane layer, its barrier properties, and the electrochemical activity of molecules subsequently attached to the azide group.

Cyclic Voltammetry (CV) is a primary tool for this purpose. researchgate.net A typical experiment involves cycling the potential of the modified electrode in a solution containing a redox probe, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻). researchgate.net An unmodified electrode will show a characteristic reversible pair of redox peaks. After modification with an AzPTES layer, these peaks are often suppressed or the peak-to-peak separation increases. This indicates that the silane layer acts as a barrier, impeding the access of the redox probe to the electrode surface and slowing down electron transfer kinetics. acs.org The extent of this suppression can provide qualitative information about the packing density and defectiveness of the silane film. CV has been used to study the properties of AzPTES-modified fluorine-doped tin oxide (FTO) electrodes and to characterize the electrochemical behavior of materials "clicked" onto the azide-functionalized surface. worldscientific.comacs.org

Time-Resolved Measurements , such as chronoamperometry or photoelectrochemical (PEC) analysis, are used to study dynamic processes. In one application, this compound was used to attach a photoactive organic semiconductor to a titanium wire electrode to create a microsensor. rsc.org Upon light excitation at specific wavelengths, the sensor generates a photocurrent. Time-resolved measurements of this photocurrent can be used to monitor reactions or changes in the local environment, as the signal intensity is dependent on factors like the concentration of electron donors in the solution. rsc.orgrsc.org

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that provides detailed information about the interfacial properties of the modified electrode. By applying a small sinusoidal voltage at various frequencies, an impedance spectrum (Nyquist plot) is generated. researchgate.net The spectrum can be fitted to an equivalent circuit model to quantify properties like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A significant increase in Rct after silanization confirms the formation of an insulating layer on the electrode surface.

Table 2: Summary of Electrochemical Characterization Findings for AzPTES-Modified Electrodes

| Technique | Parameter Measured | Typical Finding for AzPTES Layer | Interpretation |

| Cyclic Voltammetry (CV) | Peak current (Iₚ) of redox probe | Decrease | The silane layer blocks the electrode surface. |

| Peak-to-peak separation (ΔEₚ) | Increase | Slower electron transfer kinetics. | |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increase | The layer acts as a dielectric, impeding charge transfer. |

| Photoelectrochemical (PEC) Measurement | Photocurrent vs. Time | Stable or changing signal | Used to monitor reactions involving species clicked to the azide. |

Other Characterization Methods (e.g., Ellipsometry for Film Thickness, MALDI-ToF for Oligomer Characterization)

Beyond elemental and electrochemical analysis, other methods are employed to determine the physical and structural characteristics of AzPTES layers and their derivatives.

Spectroscopic Ellipsometry is a non-destructive optical technique used to measure the thickness and refractive index of thin films with high precision, often at the sub-nanometer level. semilab.commdpi.com The technique analyzes the change in the polarization of light upon reflection from the sample surface. mdpi.com For surfaces modified with this compound, ellipsometry is the primary method for determining the dry film thickness of the resulting monolayer or multilayer. acs.org This measurement provides direct confirmation of successful film deposition and allows for the optimization of reaction conditions (e.g., concentration, time) to achieve a desired layer thickness. For example, studies have used ellipsometry to monitor the growth of polymer brushes initiated from an AzPTES-modified surface, recording film thicknesses of approximately 15 nm. acs.org The technique is highly sensitive and versatile, capable of characterizing complex multilayer structures. semilab.comhoriba.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) Mass Spectrometry is a soft ionization technique used for the analysis of large molecules, including polymers and oligomers. researchgate.net While not typically used to analyze the small AzPTES monomer itself, MALDI-ToF is invaluable for characterizing products formed from it. It is particularly useful for confirming the successful outcome of "click" reactions where an alkyne-containing molecule is attached to the azide-functionalized surface or to an oligomeric silsesquioxane scaffold. For instance, MALDI-ToF has been used to characterize novel hybrid biomolecules synthesized by reacting octa(3-azidopropyl)polyhedral oligomeric silsesquioxane with various alkynes, confirming that the alkyne-terminated molecules had been fully functionalized. researchgate.netacs.org The resulting mass spectrum provides the molecular weight of the product, verifying the covalent linkage. google.com